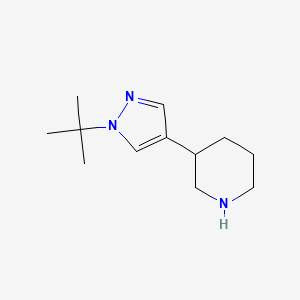

3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

3-(1-tert-butylpyrazol-4-yl)piperidine |

InChI |

InChI=1S/C12H21N3/c1-12(2,3)15-9-11(8-14-15)10-5-4-6-13-7-10/h8-10,13H,4-7H2,1-3H3 |

InChI Key |

FAEOUZJBRVVBMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C2CCCNC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Ligand Design Principles for 3 1 Tert Butyl 1h Pyrazol 4 Yl Piperidine Derivatives

Systematic Modification of the Pyrazole (B372694) Moiety and its Impact on Activity

The pyrazole moiety serves as a crucial component of the molecular scaffold, and alterations to this ring system have profound effects on the activity of the compounds.

Effects of N-Substitution on the Pyrazole Ring (e.g., tert-Butyl vs. Ethyl vs. Methyl)

The substituent at the N-1 position of the pyrazole ring plays a significant role in modulating the pharmacological profile of these derivatives. The bulky tert-butyl group is a key feature of the parent compound, often contributing to enhanced potency and selectivity. The steric bulk of the tert-butyl group can influence the orientation of the pyrazole ring relative to the piperidine (B6355638) ring, which in turn affects how the molecule fits into its binding site.

Comparative studies with smaller alkyl groups such as ethyl and methyl have demonstrated a general trend where the size and lipophilicity of the N-1 substituent are critical for activity. While specific quantitative data on the direct comparison of tert-butyl, ethyl, and methyl on the 3-(1-H-pyrazol-4-yl)piperidine scaffold is not extensively detailed in the public domain, the general principles of medicinal chemistry suggest that the optimal size of this substituent is target-dependent. In many cases, a large, hydrophobic group like tert-butyl is favored for filling a specific hydrophobic pocket within the receptor, leading to increased binding affinity.

Table 1: Effect of N-Substitution on the Pyrazole Ring A representative table illustrating the conceptual impact of N-1 pyrazole substituents on activity. Actual values are target-specific and would require dedicated experimental data.

| N-1 Substituent | Relative Size | Potential Impact on Activity |

| tert-Butyl | Large | Often associated with higher potency due to optimal filling of hydrophobic pockets. |

| Ethyl | Medium | May result in moderate activity, depending on the specific binding site requirements. |

| Methyl | Small | Generally leads to lower activity if a larger hydrophobic interaction is required. nih.gov |

Influence of Substituents at the Pyrazole C-4 Position (e.g., Halogenation, Methyl, Iodo)

Substitution at the C-4 position of the pyrazole ring provides another avenue for fine-tuning the activity of these compounds. The introduction of various functional groups at this position can alter the electronic properties and steric profile of the molecule.

Halogenation, for instance, is a common strategy in drug design. The introduction of a halogen atom like chlorine or bromine can enhance binding affinity through halogen bonding or by modifying the lipophilicity of the compound. Iodination at the 4-position of the pyrazole nucleus is a key step in the synthesis of more complex derivatives, often serving as a handle for further functionalization through cross-coupling reactions. nih.govresearchgate.net The nature of the halogen can have a differential impact, with electronegativity and size being important factors. semanticscholar.org

The introduction of a methyl group at the C-4 position can also influence activity. A methyl group can provide beneficial steric interactions within a binding pocket and can also impact the metabolic stability of the compound. The effect of such a substitution is highly dependent on the topology of the target protein.

Table 2: Influence of Pyrazole C-4 Substituents A conceptual table showing the potential effects of different substituents at the C-4 position of the pyrazole ring. Specific outcomes are contingent on the biological target.

| C-4 Substituent | Electronic Effect | Steric Effect | Potential Impact on Activity |

| Halogen (Cl, Br) | Electron-withdrawing | Moderate | Can enhance binding through halogen bonds and increase lipophilicity. researchgate.net |

| Methyl | Electron-donating | Small | May provide favorable steric interactions and improve metabolic stability. nih.gov |

| Iodo | Electron-withdrawing | Large | Often used as a synthetic intermediate for further diversification. researchgate.net |

Exploration of Different Pyrazole Regioisomers

The relative orientation of the nitrogen atoms in the pyrazole ring and the point of attachment of the piperidine ring dictate the vectoral projection of substituents and potential hydrogen bonding interactions. rsc.org For instance, moving the piperidine substituent from the C-4 to the C-5 position would alter the distance and geometry relative to the N-1 substituent and the pyrazole nitrogens, likely leading to a different binding mode and, consequently, a different activity profile.

Structural Variations within the Piperidine Ring and Their Conformational Implications

The piperidine ring is not merely a linker but an integral part of the pharmacophore, with its conformation and substitution pattern having a significant impact on molecular interactions.

Impact of Piperidine Nitrogen Substituents on Molecular Interactions

The nitrogen atom of the piperidine ring is a key site for modification. The presence of a substituent on the piperidine nitrogen can influence the molecule's basicity, lipophilicity, and ability to form hydrogen bonds. Furthermore, the nature of the N-substituent can have a profound effect on the conformational preference of the piperidine ring and its orientation relative to the pyrazole.

For example, the introduction of a bulky N-substituent can introduce steric hindrance that locks the piperidine ring into a specific chair conformation, which may be either beneficial or detrimental to binding depending on the target. The choice of substituent, ranging from small alkyl groups to larger aromatic or heterocyclic systems, allows for the exploration of additional binding pockets and the introduction of new interaction points with the target protein.

Positional and Stereochemical Effects of Substituents on the Piperidine Ring

The introduction of substituents at various positions on the piperidine ring can have a dramatic effect on the activity of the compounds. The position and stereochemistry of these substituents are critical for defining the three-dimensional shape of the molecule and ensuring a complementary fit with the binding site. nih.gov

For instance, a substituent at the 2-, 3-, or 4-position of the piperidine ring will project into different regions of space. The stereochemistry of these substituents (i.e., cis or trans relative to the pyrazole group) is also of paramount importance. A change in stereochemistry can lead to a complete loss of activity if it results in a steric clash with the receptor or positions a key interacting group incorrectly. The conformational flexibility of the piperidine ring is also influenced by substitution, which can affect the energetic cost of adopting the bioactive conformation. nih.gov

Analysis of Linker and Bridging Moiety Design in Scaffold Derivatives

The design of linkers and bridging moieties that connect the 3-(1-tert-butyl-1H-pyrazol-4-yl)piperidine core to other pharmacophoric elements is a critical aspect of developing potent and selective ligands. The length, composition, and rigidity of these linkers can significantly influence how a molecule interacts with its biological target.

Research on various classes of receptor ligands and enzyme inhibitors has demonstrated that linker length is a determinative factor for biological activity. For instance, in studies of bisbenzimidazole derivatives, linker length dramatically affects DNA stabilization and cellular uptake. nih.gov Compounds with shorter linkers (up to 11 atoms) tend to localize in the cell nucleus, whereas those with longer linkers (up to 21 atoms) show a broader distribution, suggesting that linker length can dictate subcellular targeting. nih.gov Similarly, in the context of fusion proteins, the catalytic efficiency has been shown to decrease as the length of a flexible peptide linker increases. nih.gov These findings suggest that for derivatives of this compound, an optimal linker length exists to correctly position the pharmacophoric groups for interaction with the target, and deviations from this optimal length could lead to a loss of activity.

The rigidity of the linker is another key consideration. Flexible linkers allow the molecule to adopt multiple conformations, which can be advantageous for binding to dynamic protein pockets. However, conformational flexibility can also come at an entropic cost upon binding. Rigid linkers, on the other hand, pre-organize the pharmacophoric groups, which can lead to higher affinity if the conformation is optimal for the binding site. The choice between a flexible and a rigid linker is therefore highly dependent on the specific target and the desired binding mode.

A hypothetical exploration of linker modifications for a generic this compound derivative targeting a hypothetical receptor is presented in the table below, illustrating how linker properties can be systematically varied in lead optimization.

| Compound | Linker Moiety | Linker Length (atoms) | Key Linker Feature | Hypothetical Receptor Affinity (IC50, nM) |

|---|---|---|---|---|

| Derivative A | -(CH2)2- | 2 | Short, flexible alkyl | 500 |

| Derivative B | -(CH2)4- | 4 | Medium, flexible alkyl | 150 |

| Derivative C | -(CH2)6- | 6 | Long, flexible alkyl | 800 |

| Derivative D | -O-(CH2)3- | 5 | Flexible, ether linkage | 120 |

| Derivative E | -C(=O)NH-(CH2)2- | 5 | Flexible, amide group | 90 |

| Derivative F | -Cyclopropyl- | 3 | Short, rigid | 300 |

Application of Bioisosteric Replacement Strategies in Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound. This involves substituting a particular functional group with another that has similar steric and electronic properties, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity. For derivatives of this compound, several key moieties are amenable to bioisosteric replacement.

Tert-Butyl Group Bioisosteres: The tert-butyl group on the pyrazole ring is a bulky, lipophilic moiety that often plays a crucial role in anchoring the ligand into a hydrophobic pocket of the target protein. However, it can also be a site of metabolic oxidation. Common bioisosteres for the tert-butyl group include other bulky alkyl groups like isopropyl, as well as cyclic structures such as cyclopropyl (B3062369) and cyclobutyl. cambridgemedchemconsulting.com These replacements can modulate the lipophilicity and metabolic stability of the compound. For instance, replacing a tert-butyl group with a trifluoromethyl oxetane (B1205548) has been shown to decrease lipophilicity and improve metabolic stability in some contexts. nih.gov

Pyrazole Ring Analogs: The pyrazole ring itself can be replaced with other five-membered heterocycles to explore different electronic distributions and hydrogen bonding patterns. Triazoles are a common bioisosteric replacement for pyrazoles. nih.gov In the development of prolylcarboxypeptidase inhibitors, pyrazoles were successfully used as non-classical bioisosteres for amide groups, demonstrating the interchangeability of these functionalities to improve pharmacokinetic properties. nih.govnih.gov

Piperidine Ring Bioisosteres: The piperidine ring is a common feature in many drugs and is often a site of metabolism, particularly at the positions adjacent to the nitrogen atom. cambridgemedchemconsulting.com Bioisosteric replacement of the piperidine ring can be a strategy to mitigate this. Morpholine is a common replacement that increases polarity. cambridgemedchemconsulting.com Bicyclic structures, such as tropanes and spiro-systems like azaspiro[3.3]heptane, have also been explored as piperidine bioisosteres. cambridgemedchemconsulting.comresearchgate.net These bicyclic systems can offer different exit vectors for substituents and may present a different metabolic profile.

The following table provides hypothetical examples of bioisosteric replacements for a lead compound based on the this compound scaffold and their potential impact on key drug-like properties.

| Compound | Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Predicted Outcome |

|---|---|---|---|---|

| Lead Compound | tert-Butyl | - | - | High affinity, moderate metabolic stability |

| Analog 1 | tert-Butyl | Cyclobutyl | Maintain bulk, slightly alter lipophilicity | Similar affinity, potentially improved metabolic profile |

| Analog 2 | tert-Butyl | Trifluoromethyl oxetane | Reduce lipophilicity, block metabolism | Potentially lower affinity, significantly improved metabolic stability |

| Analog 3 | Pyrazole | 1,2,3-Triazole | Alter hydrogen bonding and electronic properties | Activity may be retained or altered depending on target interactions |

| Analog 4 | Piperidine | Morpholine | Increase polarity, potentially reduce metabolism at nitrogen alpha-carbons | May decrease affinity due to altered basicity, could improve solubility |

| Analog 5 | Piperidine | Azaspiro[3.3]heptane | Maintain basic nitrogen while altering ring conformation and substituent vectors | Potentially retained affinity with a different metabolic profile |

Molecular Interactions and Target Engagement Studies of 3 1 Tert Butyl 1h Pyrazol 4 Yl Piperidine and Its Analogs in Vitro Focus

Investigation of Enzyme Inhibition Mechanisms

The pyrazole-piperidine scaffold has been extensively explored for its ability to inhibit various classes of enzymes. The specific nature of the substitutions on both the pyrazole (B372694) and piperidine (B6355638) rings dictates the potency and selectivity of these interactions.

Kinase Inhibition Profiling (e.g., CDK2, FLT3, VEGFR2, RIP1, PI3Kα)

The pyrazole core is a privileged structure in the development of kinase inhibitors, often acting as a hinge-binding motif that mimics the adenine (B156593) region of ATP. Analogs of 3-(1-tert-butyl-1H-pyrazol-4-yl)piperidine have shown significant activity against several important kinases.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a strategy for anticancer therapies. A series of novel pyrazole derivatives were evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors. Several compounds exhibited potent inhibition, with IC50 values in the low micromolar range. nih.govrsc.org Molecular docking studies of these analogs revealed that they adopt a binding mode similar to known inhibitors within the CDK2 catalytic domain, forming hydrogen bonds with the hinge region residue Leu83. nih.govmdpi.com For example, certain N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives showed potent CDK2 inhibition with Ki values as low as 0.005 µM. mdpi.com

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target. Numerous pyrazole-based compounds have been developed as FLT3 inhibitors. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies have highlighted the importance of substituents on the pyrazole ring. Notably, compounds with a tert-butyl substituent at the 3-position of the pyrazole ring are generally more potent than analogs with smaller groups like isopropyl. nih.gov This suggests that the tert-butyl group of this compound could favorably interact with a hydrophobic allosteric pocket in the FLT3 kinase domain. nih.gov Pyrazole-carboxamide derivatives have demonstrated potent FLT3 inhibition with IC50 values as low as 0.62 nM and have also shown activity against common resistance-conferring mutations. nih.govmdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): As a key mediator of angiogenesis, VEGFR2 is a major target in oncology. nih.gov Pyrazole-piperidine and related pyrazoline analogs have been designed and synthesized as potential VEGFR2 inhibitors. nih.govresearchgate.netbohrium.com Certain pyrazolone (B3327878) derivatives incorporating a piperidine moiety showed potent cytotoxicity against liver cancer cells and exhibited dual VEGFR2/CDK2 inhibition, with IC50 values against VEGFR2 as low as 0.2 µM. nih.gov Docking studies indicate these pyrazole derivatives can fit within the VEGFR2 binding pocket, interacting with key residues. nih.govresearchgate.net

RIP1 and PI3Kα: While the pyrazole-piperidine scaffold is prevalent among kinase inhibitors, specific in vitro inhibition data for close analogs of this compound against Receptor-Interacting Protein 1 (RIP1) kinase and Phosphoinositide 3-kinase alpha (PI3Kα) are less defined in the available literature. Research on RIP1 inhibitors has focused on other scaffolds like 1-aminoisoquinolines and pyrrolo[2,3-b]pyridines. nih.gov Similarly, while piperazine-containing furopyrimidines have been explored as PI3Kα inhibitors, direct analogs to the compound are not prominently featured. nih.gov

| Analog/Scaffold | Target Kinase | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (15) | CDK2 | 0.005 µM (Ki) | mdpi.com |

| Di-amino pyrazole derivative (CAN508) | CDK2 | 0.35 µM (IC50) | nih.gov |

| Pyrazolo-urea analog (5f) | FLT3 | 0.039 µM (IC50) | nih.gov |

| N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide (32) | FLT3 | 0.62 nM (IC50) | nih.gov |

| Pyrazolone-piperidine derivative (6b) | VEGFR2 | 0.2 µM (IC50) | nih.gov |

| Piperazine (B1678402)–chalcone hybrid (Vd) | VEGFR2 | 0.80 µM (IC50) | nih.gov |

Phospholipase Inhibition Studies (e.g., NAPE-PLD)

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a zinc metallohydrolase involved in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.gov The search for selective NAPE-PLD inhibitors has explored various chemical scaffolds. While potent inhibitors have been identified, such as the quinazoline (B50416) sulfonamide ARN19874 and the pyrimidine-based LEI-401, the contribution of the pyrazole-piperidine scaffold appears less pronounced. nih.govnih.gov One study noted that the introduction of a pyrazole ring into a series of potential inhibitors resulted in a compound with only weak inhibitory activity. nih.gov This suggests that while the pyrazole moiety can interact with enzyme active sites, it may not be an optimal scaffold for potent NAPE-PLD inhibition without significant structural modification.

N-Myristoyltransferase (NMT) Inhibition Mechanisms

N-Myristoyltransferase (NMT) is an essential enzyme that catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of many proteins, a process crucial for protein localization and function. It is a validated drug target for treating parasitic infections and cancer. nih.govnih.gov Potent NMT inhibitors have been developed based on a pyrazole-sulfonamide core, such as the well-studied compound DDD85646. nih.gov These inhibitors typically feature a pyrazole ring that engages in hydrogen bonding and π-π stacking interactions within the peptide binding pocket of the enzyme. nih.gov The piperidine-like piperazine ring in these analogs is often protonated and forms a key salt bridge with the negatively charged C-terminus of the NMT protein, which is atypically located in the active site. nih.govnih.gov Molecular dynamics simulations have confirmed the stability of these interactions, highlighting the importance of both the pyrazole and the basic heterocycle in anchoring the inhibitor within the enzyme's binding cleft. nih.gov

Glycine Transporter 1 (GlyT1) Inhibitory Activity

Glycine Transporter 1 (GlyT1) regulates glycine concentrations at synapses and is a target for treating schizophrenia by modulating NMDA receptor function. A potent GlyT1 inhibitor, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, which shares the core pyrazole and piperidine motifs with the subject compound, has been identified. nih.gov This analog demonstrated powerful GlyT1 inhibitory activity with an IC50 of 1.8 nM. nih.gov The development of this compound started from a known piperidine-containing inhibitor (SSR504734), where the introduction of heteroaromatic rings, including pyrazole, significantly enhanced inhibitory activity. nih.gov In vitro studies show that piperidine-based inhibitors like SSR504734 exhibit a reversible and competitive mode of inhibition with respect to glycine. nih.gov

Receptor Agonist and Antagonist Functional Characterization (e.g., GPR119)

G protein-coupled receptor 119 (GPR119) is highly expressed in pancreatic β-cells and intestinal L-cells, and its activation stimulates insulin (B600854) and GLP-1 secretion, making it an attractive target for type 2 diabetes treatment. semanticscholar.org Several classes of GPR119 agonists containing piperidine or pyrazole moieties have been discovered. sci-hub.senih.gov Optimization studies of pyrimidine-based agonists found that replacing a linker oxygen with a nitrogen to connect a piperidine ring could occupy a presumed hydrophobic space in the receptor. sci-hub.senih.gov While direct agonists with the 3-(pyrazol-4-yl)piperidine structure are not explicitly detailed, the frequent appearance of both individual motifs in potent agonists suggests the scaffold is well-suited for interaction with GPR119.

| Analog/Scaffold | Agonist Activity (EC50) | Reference |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative (26) | 11 nM (human) | nih.gov |

| Pyrimido[5,4-b] malariaworld.orgresearchgate.netoxazine-piperidine derivative (10) | 20 nM | semanticscholar.org |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivative (27) | 16 nM (human) | sci-hub.senih.gov |

Analysis of Molecular Recognition and Ligand-Binding Site Interactions

Molecular docking and simulation studies of pyrazole-piperidine analogs provide a model for how this compound likely interacts with its biological targets, particularly protein kinases.

Pyrazole Ring: The pyrazole ring is a versatile interaction module. In many kinase inhibitors, the pyrazole nitrogen atoms act as hydrogen bond acceptors and donors, forming critical interactions with the backbone residues of the kinase hinge region. nih.govmdpi.com Alternatively, the pyrazole can fit into allosteric or hydrophobic pockets adjacent to the ATP binding site. nih.gov

Piperidine Ring: The piperidine ring provides a three-dimensional structural element that can adopt various conformations, typically a chair form. It often extends towards the solvent-exposed region of a binding pocket, where it can be modified to improve solubility and pharmacokinetic properties. The nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing it to form key ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) on the protein surface. nih.gov

In silico docking studies of pyrazole derivatives against kinases like CDK2 and VEGFR2 confirm that these ligands fit deeply within the binding pocket, stabilized by a combination of hydrogen bonds and hydrophobic interactions, leading to favorable binding energy scores. nih.gov

Computational Chemistry and Molecular Modeling Applications in the Research of 3 1 Tert Butyl 1h Pyrazol 4 Yl Piperidine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine, might bind to a specific protein target.

Research on related pyrazole (B372694) derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets. For instance, a study on 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine (B92270) derivatives used molecular docking to investigate their anti-inflammatory potential by predicting their binding to enzymes like iNOS and COX-2. strath.ac.uk Similarly, docking studies on other 1H-pyrazole derivatives have been employed to screen for potential inhibitors of receptor tyrosine kinases and protein kinases, which are implicated in cancer and other diseases. nih.govresearchgate.net These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. The binding energy, calculated during docking, provides an estimate of the binding affinity.

For this compound, molecular docking simulations could be instrumental in:

Identifying potential protein targets by screening it against a library of known protein structures.

Understanding its binding mode within a specific target's active site.

Predicting its binding affinity and guiding the design of more potent analogs.

A hypothetical docking study of this compound into a protein kinase active site might reveal the binding energies and key interactions as shown in the table below.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (µM) | 1.2 |

| Interacting Residues | LEU83, VAL91, ALA104, LYS106 |

| Hydrogen Bonds | 2 |

This table represents hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify novel molecules with the potential for similar biological activity.

Studies on pyrazole-containing compounds have successfully utilized this approach. For example, pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) analyses have been applied to pyrazole-3-carbohydrazone derivatives to identify key structural features for their activity as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors in the context of type II anti-diabetic therapy. juniperpublishers.comresearchgate.net These models typically highlight features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to the DPP-IV receptor.

For this compound, a pharmacophore model could be developed based on its structure and known active analogs. This model would likely include:

A hydrogen bond acceptor (the nitrogen atoms of the pyrazole ring).

A hydrophobic feature (the tert-butyl group).

A positive ionizable feature (the piperidine (B6355638) nitrogen under physiological conditions).

This pharmacophore could then be used to virtually screen for new compounds that share these essential features, leading to the discovery of novel ligands with potentially improved properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are employed to study the electronic properties of molecules, providing insights into their structure, stability, and reactivity. These methods can be used to calculate a variety of molecular properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and dipole moments.

For this compound, quantum chemical calculations could be used to:

Determine the most stable conformation of the molecule.

Calculate the partial charges on each atom, which can help in understanding intermolecular interactions.

Analyze the frontier molecular orbitals (HOMO and LUMO) to predict its chemical reactivity and sites susceptible to metabolic attack.

The table below illustrates the kind of data that could be generated from such calculations.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

This table represents hypothetical data for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations for Ligand-Protein Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a ligand is crucial as it dictates how it can fit into a protein's binding site. Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, simulating the movements of atoms and molecules over time.

The flexibility of the piperidine ring and the rotation around the bond connecting it to the pyrazole ring in this compound mean that it can adopt multiple conformations. The dihedral angle between the pyrazole and piperidine rings is a key conformational parameter. nih.gov MD simulations can be used to explore the conformational landscape of the ligand both in solution and when bound to a protein target.

MD simulations of the this compound-protein complex could reveal:

The stability of the binding pose predicted by molecular docking.

The key protein-ligand interactions that are maintained throughout the simulation.

The role of water molecules in mediating the interaction.

The conformational changes in the protein upon ligand binding.

These simulations provide a deeper understanding of the dynamics of ligand-protein recognition and binding, which is essential for rational drug design.

Analytical and Spectroscopic Characterization Methods for 3 1 Tert Butyl 1h Pyrazol 4 Yl Piperidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine. Both ¹H and ¹³C NMR, often supplemented by two-dimensional (2D) experiments, provide detailed information about the chemical environment of each atom. mdpi.comnih.gov

¹³C NMR spectroscopy provides information on all carbon atoms in the molecule. Key signals include those for the quaternary and methyl carbons of the tert-butyl group, the methine and quaternary carbons of the pyrazole (B372694) ring, and the methylene (B1212753) carbons of the piperidine (B6355638) ring. mdpi.commdpi.com The chemical shifts at positions 3 and 5 of the pyrazole ring are particularly sensitive to the substitution pattern. mdpi.com DEPT (Distortionless Enhancement by Polarization Transfer) spectra are often used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, aiding in the complete assignment of the carbon signals. mdpi.commdpi.com

| Compound/Fragment | Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | t-Bu | 1.24 (s, 9H) | 30.4 (CH₃), 32.4 (Cq) | mdpi.com |

| Pyrazole H-4 | 5.74 (s, 1H) | 103.7 (C-4) | ||

| Pyrazole C-3, C-5 | - | 160.9 (C-3), 130.9 (C-5) | ||

| tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate | Piperidine CH₂, CH | 1.81 (m, 2H), 2.85 (m, 3H), 4.02 (m, 2H) | - | nih.gov |

| Pyrazole H-3, H-4 | 6.05 (d, 1H), 7.27 (d, 1H) | - |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental formula of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), in particular, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com

In HRMS analysis, the experimentally measured mass of the pseudo-molecular ion (e.g., [M+H]⁺) is compared to the theoretically calculated mass for the proposed elemental formula. mdpi.com A very small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the compound's identity. mdpi.com Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed depending on the compound's properties. nih.gov

Fragmentation analysis, where the molecular ion is broken into smaller, charged fragments, can offer further structural insights. The observed fragmentation pattern provides clues about the connectivity of the molecule and the stability of different substructures, such as the tert-butyl, pyrazole, and piperidine moieties.

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|---|

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | C₂₂H₂₈N₃O₄S₂ | [M+H]⁺ | 462.1516 | 462.1516 | mdpi.com |

| tert-butyl benzyl(4-oxobutyl)carbamate | C₁₆H₂₃NO₃ | - | 277.1678 | 277.1679 | uva.nl |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic structure of pyrazole-piperidine compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The IR spectrum of a this compound derivative would be expected to show several key absorption bands. These include C-H stretching vibrations for the alkyl groups (tert-butyl and piperidine) typically below 3000 cm⁻¹, and C-H stretching for the pyrazole ring just above 3000 cm⁻¹. mdpi.com The stretching vibrations of the C=N and C=C bonds within the pyrazole ring often appear in the 1500-1600 cm⁻¹ region. mdpi.commdpi.com For derivatives with an N-H bond on the piperidine ring (i.e., not N-substituted), a characteristic N-H stretching band would be observed around 3200-3400 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine) | Stretching | ~3243 | mdpi.com |

| C-H (Alkyl) | Stretching | 2860-2960 | mdpi.commdpi.com |

| C=N / C=C (Pyrazole) | Stretching | 1595-1611 | mdpi.commdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The pyrazole ring, being an aromatic heterocycle, is the primary chromophore. The absorption spectra of pyrazole derivatives typically exhibit strong absorption in the UV region due to π → π* electronic transitions. mdpi.com The position of the maximum absorption wavelength (λ_max) and the intensity of the absorption can be influenced by the substitution pattern on both the pyrazole and piperidine rings, as well as by the solvent polarity. nih.gov The study of UV-Vis spectra provides insight into the electronic properties of the molecule and can be used in conjunction with computational methods to better understand its electronic structure. nih.govmdpi.com

Elemental Analysis for Empirical Formula Validation and Purity Assessment

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This method provides experimental validation of the empirical formula and, by extension, the molecular formula when combined with molecular weight data from mass spectrometry. mdpi.commdpi.com

The process involves the complete combustion of a precisely weighed sample, after which the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured. The experimentally determined percentages of C, H, and N are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values is a strong indicator of the compound's purity and confirms its elemental composition.

| Element | Calculated Percentage (%) |

|---|---|

| Carbon (C) | 69.52 |

| Hydrogen (H) | 10.21 |

| Nitrogen (N) | 20.27 |

Q & A

Q. What are the common synthetic routes and optimization strategies for synthesizing 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling tert-butyl pyrazole derivatives with functionalized piperidine rings. For example, intermediates may undergo nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction conditions (e.g., temperature, pH, solvent choice) are critical: dimethyl sulfoxide (DMSO) or acetonitrile is often used to stabilize intermediates, while purification employs column chromatography or recrystallization . Optimization can leverage statistical Design of Experiments (DoE) to minimize trial-and-error, identifying key variables (e.g., molar ratios, catalysts) that maximize yield .

Q. Which analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via proton/carbon shifts (e.g., tert-butyl group at δ ~1.4 ppm in NMR).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- Melting Point Analysis : Consistency with literature values (e.g., light yellow solid with defined melting range) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Emergency Preparedness : Ensure access to eyewash stations and showers.

- Training : Mandatory safety exams (100% score required) for lab personnel handling hazardous chemicals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing tert-butyl with cyclopropyl or fluorophenyl groups) to assess impact on target binding .

- Biological Assays : Test analogs against enzyme/receptor targets (e.g., kinase inhibition assays) using IC measurements.

- Computational Modeling : Compare molecular docking scores of analogs to identify critical binding motifs (e.g., pyrazole-piperidine interactions) .

Q. What computational tools are effective in predicting reaction pathways or electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) Simulations : Model solvation effects or protein-ligand interactions (e.g., using GROMACS or AMBER).

- Reaction Path Search Software : Tools like GRRM or AFIR explore transition states and intermediates, reducing experimental workload .

Q. How can researchers resolve contradictions in reported bioactivity data for piperidine-pyrazole derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem, ChEMBL) to identify outliers .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Statistical Validation : Apply ANOVA or t-tests to confirm significance of conflicting results .

Q. What methodologies are used to investigate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Deconvolution : Use affinity chromatography or photoaffinity labeling to identify binding proteins .

- Transcriptomics/Proteomics : Profile gene/protein expression changes post-treatment (e.g., RNA-seq or SILAC).

- Pharmacological Profiling : Combine knockout models and selective inhibitors to isolate pathways (e.g., MAPK vs. PI3K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.